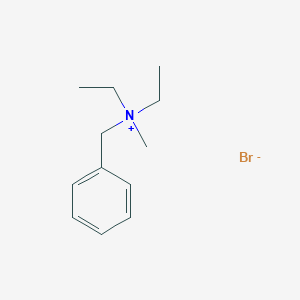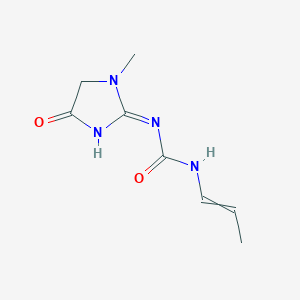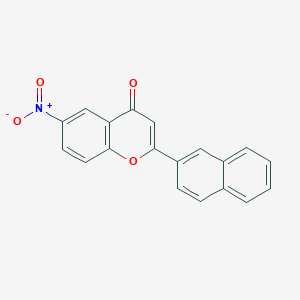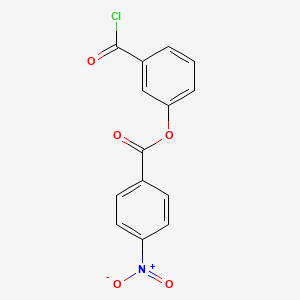
3-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 It is a derivative of benzoic acid and contains both a chlorocarbonyl group and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the esterification of 3-(Chlorocarbonyl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorocarbonyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (Lewis acids).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Amides, esters.
Reduction: Amino derivatives.
Oxidation: Quinones, oxidized phenyl derivatives.
Applications De Recherche Scientifique
3-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chlorocarbonyl)phenyl benzoate: Similar structure but lacks the nitro group.
4-Nitrophenyl 3-chlorobenzoate: Similar structure but with different positioning of the chlorocarbonyl and nitro groups.
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzoate ring.
Uniqueness
3-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the presence of both the chlorocarbonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the phenyl ring can influence the compound’s interactions with molecular targets and its overall properties.
Propriétés
Numéro CAS |
89882-98-4 |
|---|---|
Formule moléculaire |
C14H8ClNO5 |
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
(3-carbonochloridoylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)10-2-1-3-12(8-10)21-14(18)9-4-6-11(7-5-9)16(19)20/h1-8H |
Clé InChI |
SJHBKEFXXIGZIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

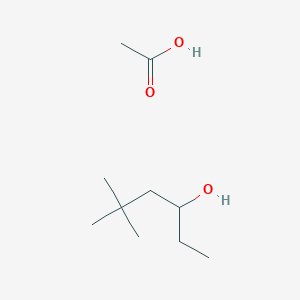
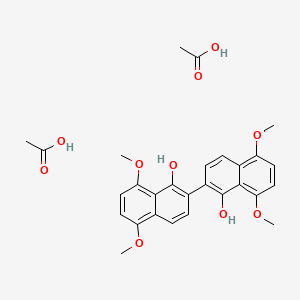
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

